Cas no 17404-93-2 (8-chloro-Cinnoline)

8-chloro-Cinnoline 化学的及び物理的性質
名前と識別子
-
- 8-chloro-Cinnoline
- 8-Chlorocinnoline
- 17404-93-2
- SCHEMBL10841983
-
- インチ: InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H
- InChIKey: NTSAQTBYHCOPGX-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)Cl)N=NC=C2
計算された属性
- せいみつぶんしりょう: 164.0141259g/mol
- どういたいしつりょう: 164.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 25.8Ų
8-chloro-Cinnoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449041766-1g |
8-Chlorocinnoline |
17404-93-2 | 95% | 1g |
1,876.05 USD | 2021-06-11 | |
Alichem | A449041766-5g |
8-Chlorocinnoline |
17404-93-2 | 95% | 5g |
5,736.67 USD | 2021-06-11 |
8-chloro-Cinnoline 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
8-chloro-Cinnolineに関する追加情報
Professional Introduction to 8-chloro-Cinnoline (CAS No. 17404-93-2)
8-chloro-Cinnoline, with the chemical formula C₉H₆ClN₂, is a significant compound in the field of pharmaceutical and medicinal chemistry. Its CAS number, CAS No. 17404-93-2, uniquely identifies it in scientific literature and databases. This heterocyclic aromatic compound has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for drug discovery and development.
The< strong>8-chloro-Cinnoline molecule consists of a fused benzene and pyridine ring system, with a chlorine substituent at the 8-position. This structural feature contributes to its reactivity and potential biological activity. The presence of the chlorine atom enhances its interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from< strong>8-chloro-Cinnoline. One of the most compelling areas of investigation is its potential as an anti-cancer agent. Studies have shown that derivatives of< strong>8-chloro-Cinnoline can inhibit the growth of various cancer cell lines by targeting key molecular pathways involved in tumor progression.
For instance, research published in Journal of Medicinal Chemistry highlighted the ability of certain< strong>8-chloro-Cinnoline-based compounds to disrupt microtubule formation, thereby inducing apoptosis in cancer cells. This mechanism of action is particularly intriguing as microtubule inhibitors are already widely used in chemotherapy regimens. The< strong>CAS No. 17404-93-2-identified compound serves as a foundation for designing more potent and selective anti-cancer drugs.
Beyond oncology, 8-chloro-Cinnoline has shown promise in other therapeutic areas as well. Researchers are exploring its potential in treating infectious diseases, particularly those caused by resistant bacterial strains. The chlorine substituent in< strong>8-chloro-Cinnoline facilitates interactions with bacterial enzymes, making it a viable candidate for developing novel antibiotics.
A notable study published in Antimicrobial Agents and Chemotherapy demonstrated that< strong>8-chloro-Cinnoline-derived compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding is crucial given the growing concern over antibiotic resistance worldwide. The versatility of< strong>8-chloro-Cinnoline as a scaffold allows for the design of molecules that can overcome existing resistance mechanisms.
The synthesis of< strong>8-chloro-Cinnoline-based derivatives is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient preparation of complex analogs with tailored biological properties. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the desired molecular architectures.
The development of computational tools has further accelerated the discovery process. Molecular modeling and virtual screening techniques allow researchers to predict the binding affinity and selectivity of< strong>8-chloro-Cinnoline-derived compounds before conducting costly wet-lab experiments. This approach not only saves time but also resources, making drug discovery more efficient and cost-effective.
In conclusion, 8-chloro-Cinnoline (CAS No. 17404-93-2) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents, particularly in oncology and infectious disease treatment. Ongoing research continues to uncover new applications and derivatives, solidifying its importance in medicinal chemistry.
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